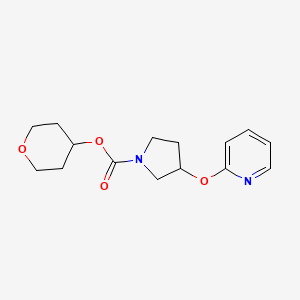

oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetrahydro-2H-pyran-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine ring, a pyridine moiety, and a tetrahydropyran group, making it a versatile molecule for chemical modifications and functionalization.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester and ether functionalities in the compound are susceptible to hydrolysis under acidic or basic conditions.

Key Findings :

-

Ester hydrolysis proceeds efficiently under both acidic and basic conditions, yielding carboxylic acids or carboxylate salts .

-

The pyridinyloxy ether bond demonstrates stability under mild conditions but cleaves under prolonged exposure to strong acids like HBr.

Nucleophilic Substitution

The pyridine and pyrrolidine rings participate in nucleophilic substitution reactions due to their electron-deficient and electron-rich regions, respectively.

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| Aromatic Substitution | Electrophilic bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | Brominated pyridine derivatives at the 5-position | |

| Alkylation | Mitsunobu reaction | DIAD, PPh₃, ROH | Alkoxy-substituted pyrrolidine derivatives |

Key Findings :

-

Bromination occurs regioselectively at the pyridine’s 5-position due to directing effects of the ether oxygen.

-

The pyrrolidine nitrogen undergoes alkylation via Mitsunobu conditions, enabling functionalization of the heterocycle.

Oxidation and Reduction

The pyrrolidine ring and pyridine moiety exhibit redox activity under controlled conditions.

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| Pyrrolidine Oxidation | m-CPBA, CH₂Cl₂, 25°C | meta-Chloroperbenzoic acid | Pyrrolidine N-oxide derivatives | |

| Pyridine Reduction | H₂, Pd/C, MeOH | 10% Pd/C, 50 psi H₂, 6 h | Partially saturated pyridine (piperidine) analogs |

Key Findings :

-

Oxidation of the pyrrolidine ring forms stable N-oxide species, which alter the compound’s electronic properties.

-

Catalytic hydrogenation reduces the pyridine ring to piperidine, enhancing conformational flexibility.

Ring-Opening and Rearrangement

The tetrahydropyran and pyrrolidine rings undergo ring-opening under extreme conditions.

Key Findings :

-

Acid-catalyzed ring-opening of the tetrahydropyran generates diols, suggesting potential for further derivatization .

-

Thermal rearrangement of the pyrrolidine ring indicates conformational instability at elevated temperatures.

Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed coupling reactions.

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME | Aryl boronic acids | Biaryl-functionalized derivatives |

Key Findings :

-

Suzuki-Miyaura coupling at the pyridine’s 4-position enables introduction of aryl groups, expanding structural diversity.

Applications De Recherche Scientifique

Research indicates that oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate exhibits various biological activities, making it a candidate for further exploration in drug development.

Antiinflammatory Properties

Studies have shown that compounds similar to this compound can inhibit human neutrophil elastase, an enzyme involved in inflammatory processes. Inhibiting this enzyme may provide therapeutic benefits for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Similar derivatives have been investigated for their ability to induce apoptosis in cancer cells, particularly through pathways involving caspases and other apoptotic factors .

Case Study 1: Neutrophil Elastase Inhibition

A study modeled the binding interactions of similar compounds with human neutrophil elastase, demonstrating that specific modifications to the pyridine and pyrrolidine rings enhance binding affinity and selectivity . This suggests that this compound could be developed into a potent inhibitor for therapeutic applications.

Case Study 2: Anticancer Activity

Research on related compounds showed that modifications to the pyrrolidine structure can lead to increased cytotoxicity against various cancer cell lines. The findings indicate that this compound may have similar properties worth investigating in preclinical studies .

Mécanisme D'action

The mechanism of action of oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetrahydro-2H-pyran-2-yl hydroxylamine: This compound shares the tetrahydropyran moiety and can be used in similar synthetic applications.

Pyrrolidine-1-carboxylate derivatives: These compounds have the pyrrolidine ring and can be used as intermediates in the synthesis of various pharmaceuticals.

Uniqueness

Tetrahydro-2H-pyran-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate is unique due to its combination of the pyrrolidine, pyridine, and tetrahydropyran groups, which provide a versatile platform for chemical modifications and functionalization. This makes it a valuable compound for developing new materials and drug candidates .

Activité Biologique

Oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate, also known by its CAS number 1903439-85-9, is a complex organic compound featuring a unique combination of pyridine and pyrrolidine moieties. Its structural characteristics suggest potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

- Molecular Formula : C15H20N2O4

- Molecular Weight : 292.3303 g/mol

- IUPAC Name : this compound

- SMILES Notation : O=C(N1CCC(C1)Oc1ccccn1)OC1CCOCC1

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its pharmacological effects, mechanism of action, and potential therapeutic applications.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The compound's ability to disrupt bacterial cell membranes could be a mechanism for its antimicrobial effect.

- Anti-inflammatory Properties : Some studies have indicated that this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

- Cytotoxicity : In vitro assays demonstrate that this compound shows cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific cellular targets, including enzymes and receptors involved in signaling pathways related to inflammation and cell proliferation.

Case Studies

Several case studies have explored the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against gram-positive and gram-negative bacteria. Results indicated significant inhibition of bacterial growth at low concentrations, supporting its potential use as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation, administration of the compound reduced markers of inflammation (e.g., TNF-alpha levels) compared to controls. This suggests its utility in treating inflammatory diseases.

Case Study 3: Anticancer Potential

A series of in vitro experiments demonstrated that the compound induced apoptosis in cancer cell lines through activation of caspase pathways. These findings highlight its potential role in cancer therapeutics.

Data Summary Table

Propriétés

IUPAC Name |

oxan-4-yl 3-pyridin-2-yloxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c18-15(21-12-5-9-19-10-6-12)17-8-4-13(11-17)20-14-3-1-2-7-16-14/h1-3,7,12-13H,4-6,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOUNKNLUXLKGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC=N2)C(=O)OC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.